[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide
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Overview
Description
[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide is a complex organic compound with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diazenyl intermediate, followed by the introduction of the benzyl(ethyl)amino group. The final step involves the formation of the triethylazanium bromide salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex chemical reactions, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity or as a probe to study cellular processes.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of [2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl derivatives and triethylazanium salts. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
What sets [2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
Properties
Molecular Formula |
C29H38BrN5O |
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Molecular Weight |
552.5 g/mol |
IUPAC Name |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide |
InChI |
InChI=1S/C29H37N5O.BrH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |
InChI Key |
JDJYAEQQVWPYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
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